![molecular formula C18H19N3O4 B4196674 1-benzoyl-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4196674.png)
1-benzoyl-4-(4-methoxy-2-nitrophenyl)piperazine
Overview
Description
1-benzoyl-4-(4-methoxy-2-nitrophenyl)piperazine, also known as BNPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BNPP belongs to the class of piperazine derivatives and has been shown to exhibit various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 1-benzoyl-4-(4-methoxy-2-nitrophenyl)piperazine is not fully understood, but it is believed to involve the interaction of 1-benzoyl-4-(4-methoxy-2-nitrophenyl)piperazine with various cellular components, including proteins and nucleic acids. 1-benzoyl-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to selectively bind to copper ions, which may be involved in its cytotoxic effects against cancer cells.
Biochemical and Physiological Effects:
1-benzoyl-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of mitochondrial function. Additionally, 1-benzoyl-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to induce DNA damage and oxidative stress, which may be involved in its cytotoxic effects against cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 1-benzoyl-4-(4-methoxy-2-nitrophenyl)piperazine in lab experiments include its high purity, stability, and selectivity for copper ions. Additionally, 1-benzoyl-4-(4-methoxy-2-nitrophenyl)piperazine has been extensively studied and optimized for use in various research applications. However, the limitations of using 1-benzoyl-4-(4-methoxy-2-nitrophenyl)piperazine in lab experiments include its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for research on 1-benzoyl-4-(4-methoxy-2-nitrophenyl)piperazine, including the development of new fluorescent probes for the detection of metal ions and the further optimization of 1-benzoyl-4-(4-methoxy-2-nitrophenyl)piperazine as a potential anticancer agent. Additionally, the mechanism of action of 1-benzoyl-4-(4-methoxy-2-nitrophenyl)piperazine and its interaction with various cellular components should be further investigated to better understand its potential applications in scientific research.
Scientific Research Applications
1-benzoyl-4-(4-methoxy-2-nitrophenyl)piperazine has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions and as a potential anticancer agent. 1-benzoyl-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to selectively bind to copper ions, making it a useful tool for the detection of copper ions in biological samples. Additionally, 1-benzoyl-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to exhibit cytotoxic effects against cancer cells, making it a potential candidate for the development of new anticancer drugs.
properties
IUPAC Name |
[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-25-15-7-8-16(17(13-15)21(23)24)19-9-11-20(12-10-19)18(22)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBAXCUDWHSNCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-4-(4-methoxy-2-nitrophenyl)piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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